molecular formula C14H13Cl2NO2S B7580214 2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide

2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B7580214
M. Wt: 330.2 g/mol
InChI Key: WAMZFHOYPMERSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as DCMB, is a chemical compound that belongs to the sulfonamide family. It is widely used in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide inhibits CA IX by binding to its active site and blocking its enzymatic activity. This leads to a decrease in the pH of cancer cells, which in turn inhibits their growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-oxidant effects. It also has the potential to be used as a diagnostic tool for imaging CA IX expression in cancer cells.

Advantages and Limitations for Lab Experiments

2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CA IX, making it a valuable tool for studying the role of this protein in cancer cells. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
One limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CA IX. Another area of research is the use of this compound as a diagnostic tool for imaging CA IX expression in cancer cells. Additionally, there is potential for this compound to be used in combination with other cancer therapies to enhance their effectiveness. Overall, this compound has great potential for use in cancer research and therapy.

Synthesis Methods

2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide can be synthesized using a variety of methods, including condensation reactions and sulfonation reactions. One of the most common methods is the reaction between 2,4-dichloro-5-methylbenzenesulfonyl chloride and 2-methylphenylamine. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The resulting product is purified using standard techniques such as recrystallization or chromatography.

Scientific Research Applications

2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in many types of cancer cells. CA IX plays a crucial role in regulating the pH of cancer cells, making it an attractive target for cancer therapy.

properties

IUPAC Name

2,4-dichloro-5-methyl-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-9-5-3-4-6-13(9)17-20(18,19)14-7-10(2)11(15)8-12(14)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMZFHOYPMERSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.